1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)urea
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Overview
Description
1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a morpholine ring, a pyridine ring, and a urea moiety
Preparation Methods
The synthesis of 1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved by reacting 2,2-dimethylaminoethanol with an appropriate reagent to form the morpholine ring.
Attachment of the ethyl linker: The morpholine ring is then reacted with an ethylating agent to introduce the ethyl linker.
Formation of the pyridine ring: The pyridine ring is synthesized separately through a series of reactions involving methoxy and methyl substituents.
Coupling of the morpholine and pyridine rings: The morpholine and pyridine rings are coupled together using a suitable coupling reagent.
Formation of the urea moiety: Finally, the urea moiety is introduced by reacting the coupled product with an isocyanate or a similar reagent.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or morpholine rings are replaced with other groups using appropriate reagents.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.
Scientific Research Applications
1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)urea can be compared with other similar compounds, such as:
1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)amine: This compound has a similar structure but lacks the urea moiety.
1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)carbamate: This compound has a carbamate group instead of a urea moiety.
1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)thiourea: This compound has a thiourea moiety instead of a urea moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-12-9-13(14(22-4)18-10-12)19-15(21)17-5-6-20-7-8-23-16(2,3)11-20/h9-10H,5-8,11H2,1-4H3,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIZHYHYVXMWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)NC(=O)NCCN2CCOC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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